2-(4-chloro-2-iodophenyl)acetic acid
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Overview
Description
2-(4-Chloro-2-iodophenyl)acetic acid is an organic compound characterized by the presence of both chlorine and iodine atoms on a phenyl ring, which is attached to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that this compound is a synthetic intermediate widely used in the chemical, pharmaceutical, and cosmetic industries . It is also used as a reagent to synthesize Cepharanone B, a natural and potentially antineoplastic aristolactam .
Mode of Action
It is known to undergo palladium-catalyzed reactions with allenes to form 1,3-butadienes . Additionally, it undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Biochemical Pathways
The formation of 1,3-butadienes through palladium-catalyzed reactions suggests that it may be involved in the synthesis of complex organic compounds .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Its use as a reagent in the synthesis of cepharanone b, a potentially antineoplastic compound , suggests that it may have significant biological effects.
Action Environment
It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the iodination of 4-chlorophenylacetic acid using iodine and a suitable oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
- Halogenation: Introduction of chlorine and iodine atoms onto the phenyl ring.
- Acetylation: Formation of the acetic acid moiety.
- Purification: Crystallization or distillation to obtain the pure compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 2-(4-Chloro-2-iodophenyl)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile building block for various organic transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties allow for the development of materials with specific characteristics.
Comparison with Similar Compounds
2-Iodophenylacetic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorophenylacetic Acid: Lacks the iodine atom, limiting its use in coupling reactions.
2,4-Dichlorophenylacetic Acid: Contains two chlorine atoms, which may alter its reactivity and applications.
Uniqueness: 2-(4-Chloro-2-iodophenyl)acetic acid is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Properties
CAS No. |
936098-38-3 |
---|---|
Molecular Formula |
C8H6ClIO2 |
Molecular Weight |
296.5 |
Purity |
95 |
Origin of Product |
United States |
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